molecular formula C5H10ClNO3 B6263656 rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis CAS No. 2227788-87-4

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Cat. No. B6263656
CAS RN: 2227788-87-4
M. Wt: 167.6
InChI Key:
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Description

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis (Rac-AOC) is a versatile compound with a variety of applications in the fields of organic synthesis, biochemistry, and pharmacology. Rac-AOC is a chiral cyclic amino acid with a carboxyl group at the 3-position and an amino group at the 4-position. It has a molecular weight of 175.6 g/mol and is soluble in water and organic solvents. Rac-AOC has been extensively studied and is used in a variety of laboratory experiments and applications.

Mechanism of Action

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is able to interact with a variety of biological molecules due to its carboxyl and amino groups. The carboxyl group can form hydrogen bonds with other molecules, while the amino group can act as a base, forming salts with acids. rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing them from catalyzing reactions.
Biochemical and Physiological Effects
rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is thought to be beneficial for memory and learning. rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is also relatively stable and can be stored for long periods of time without significant degradation. However, rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis can be toxic and should be handled with care. It is also difficult to separate the enantiomers, which can limit its use in certain experiments.

Future Directions

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has many potential applications in the fields of organic synthesis, biochemistry, and pharmacology. It could be used to synthesize new drugs and pesticides, as well as to study the structure and function of proteins and enzymes. rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis could also be used to study the effects of environmental pollutants on biological systems, and to develop new treatments for various diseases. Additionally, further research could be done to improve the synthesis and purification of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis, as well as to develop new methods for separating the enantiomers. Finally, rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis could be used to develop new techniques for studying the mechanisms of drug action.

Synthesis Methods

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis can be synthesized by a number of methods. The most common method involves the reaction of an aldehyde with an amino acid in the presence of an acid catalyst. This reaction yields a racemic mixture of the desired product. The racemic mixture can then be separated into its enantiomers using a chiral resolving agent. The enantiomers can then be further purified by recrystallization or chromatography.

Scientific Research Applications

Rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis is widely used in scientific research due to its versatile properties. It has been used to study the structure and function of proteins and enzymes, to study the effects of environmental pollutants on biological systems, and to study the mechanisms of drug action. rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis has also been used to synthesize a variety of biologically active compounds, including drugs and pesticides.

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves the following steps:", "1. Protection of the carboxylic acid group", "2. Reduction of the oxolane ring", "3. Deprotection of the carboxylic acid group", "4. Formation of the hydrochloride salt" ], "Starting Materials": [ "The starting materials required for the synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis are:", "1. 3,4-dihydroxyoxolane", "2. Ethyl chloroformate", "3. Sodium borohydride", "4. Hydrochloric acid", "5. Diethyl ether", "6. Methanol", "7. Sodium hydroxide", "8. Water" ], "Reaction": [ "The synthesis of rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis involves the following steps:", "1. Protection of the carboxylic acid group by reacting 3,4-dihydroxyoxolane with ethyl chloroformate in the presence of sodium hydroxide and diethyl ether.", "2. Reduction of the oxolane ring by reacting the protected oxolane with sodium borohydride in methanol.", "3. Deprotection of the carboxylic acid group by reacting the reduced oxolane with hydrochloric acid in water.", "4. Formation of the hydrochloride salt by reacting the deprotected oxolane with hydrochloric acid." ] }

CAS RN

2227788-87-4

Product Name

rac-(3R,4S)-4-aminooxolane-3-carboxylic acid hydrochloride, cis

Molecular Formula

C5H10ClNO3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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